molecular formula C24H28N2O7 B241958 N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine

カタログ番号 B241958
分子量: 456.5 g/mol
InChIキー: XROISRWEYGJPSC-FQEVSTJZSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine, also known as TAK-659, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications.

作用機序

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine selectively inhibits BTK by binding to its active site, thereby blocking downstream signaling pathways that are essential for B-cell survival and proliferation. This leads to the induction of apoptosis (programmed cell death) in B-cells and the suppression of the immune response.
Biochemical and Physiological Effects:
N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other drugs. It has also been shown to be effective in the treatment of autoimmune disorders, such as rheumatoid arthritis, by suppressing the production of autoantibodies. N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.

実験室実験の利点と制限

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine has several advantages for lab experiments, including its high potency, selectivity, and favorable pharmacokinetic profile. However, it also has some limitations, such as its potential toxicity and the need for further optimization to improve its efficacy and safety.

将来の方向性

There are several future directions for the development of N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine, including the optimization of its pharmacokinetic properties, the evaluation of its efficacy in combination with other drugs, and the exploration of its potential therapeutic applications in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine and to identify potential biomarkers that can be used to predict response to treatment.

合成法

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine is a synthetic compound that is prepared using a multistep synthesis process. The synthesis process involves the reaction of 3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid with N-(tert-butoxycarbonyl)-L-valine methyl ester, followed by the removal of the protecting group using trifluoroacetic acid. The final product is obtained by purifying the crude product using column chromatography.

科学的研究の応用

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. It is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in B-cell receptor signaling. Inhibition of BTK has been shown to be effective in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).

特性

製品名

N-({[3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}acetyl)valine

分子式

C24H28N2O7

分子量

456.5 g/mol

IUPAC名

(2S)-3-methyl-2-[[2-[3-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoylamino]acetyl]amino]butanoic acid

InChI

InChI=1S/C24H28N2O7/c1-11(2)20(23(29)30)26-19(28)9-25-18(27)7-6-15-13(4)17-8-16-12(3)10-32-21(16)14(5)22(17)33-24(15)31/h8,10-11,20H,6-7,9H2,1-5H3,(H,25,27)(H,26,28)(H,29,30)/t20-/m0/s1

InChIキー

XROISRWEYGJPSC-FQEVSTJZSA-N

異性体SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)N[C@@H](C(C)C)C(=O)O)C)C

SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)O)C)C

正規SMILES

CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CCC(=O)NCC(=O)NC(C(C)C)C(=O)O)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。